![molecular formula C12H17ClF3N B565124 rac Fenfluramine-d5 Hydrochloride CAS No. 1216927-29-5](/img/no-structure.png)
rac Fenfluramine-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac Fenfluramine-d5 Hydrochloride is a stable isotope-labelled compound . It is not classified as a hazardous compound . The parent API of this compound is Fenfluramine .
Molecular Structure Analysis
The molecular formula of rac Fenfluramine-d5 Hydrochloride is C12H12D5ClF3N . The molecular weight is 272.75 g/mol . The IUPAC name is 2,3-dihydro-1H-inden-2-amine .Applications De Recherche Scientifique
Pharmaceutical Toxicology Research
rac Fenfluramine-d5 Hydrochloride is used in pharmaceutical toxicology research . It’s a certified reference material for highly accurate and reliable data analysis . This compound is used to study the toxic effects and mechanisms of pharmaceutical drugs .
Treatment of Dravet Syndrome
One of the significant applications of rac Fenfluramine-d5 Hydrochloride is in the treatment of Dravet Syndrome . Dravet Syndrome is a rare and severe form of epilepsy that begins in infancy . Fenfluramine has been appraised within the National Institute for Health and Care Excellence (NICE) single technology appraisal (STA) process as Technology Appraisal 808 . The company (Zogenix International) provided NICE with a written submission and a mathematical health economic model, summarising the company’s estimates of the clinical effectiveness and cost-effectiveness of fenfluramine for patients with Dravet syndrome (DS) .
Clinical Trials
rac Fenfluramine-d5 Hydrochloride has been used in various clinical trials . The company identified and presented evidence from two randomised trials (Study 1 and Study 1504), an open-label extension study (Study 1503) and ‘real world evidence’ from a prospective and retrospective study .
Network Meta-Analysis
A Bayesian network meta-analysis was performed to compare fenfluramine with cannabidiol plus clobazam . There was no evidence of a difference between any doses of fenfluramine and cannabidiol in the mean convulsive seizure frequency (CSF) rate during treatment . However, fenfluramine increased the number of patients achieving ≥ 50% reduction in CSF frequency from baseline compared to cannabidiol .
Health Economic Modelling
The company used an individual-patient state-transition model (R version 3.5.2) to model cost-effectiveness of fenfluramine . The CSF and convulsive seizure-free days were estimated using patient-level data from the placebo arm of the fenfluramine registration studies .
Quality of Life Assessment
Utility values for the economic model were obtained by mapping Pediatric Quality of Life Inventory data from the registration studies to EuroQol-5D-3L Youth (EQ-5D-Y-3L) . The company included caregiver utilities in their base-case, as the severe needs of patients with DS have a major impact on parents and caregivers .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Mode of Action
rac Fenfluramine-d5 Hydrochloride acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .
Biochemical Pathways
The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .
Pharmacokinetics
Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .
Result of Action
The molecular and cellular effects of rac Fenfluramine-d5 Hydrochloride’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of rac Fenfluramine-d5 Hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "p-Chlorobenzotrifluoride-d5", "Ethylamine-d5", "2,3-Dichlorophenylacetonitrile", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ { "Step 1": "The starting material p-Chlorobenzotrifluoride-d5 is reacted with ethylamine-d5 in the presence of sodium hydroxide and diethyl ether to form the intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5." }, { "Step 2": "The intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5 is then reacted with 2,3-dichlorophenylacetonitrile in the presence of hydrogen gas and palladium on carbon catalyst to form the intermediate racemic Fenfluramine-d5." }, { "Step 3": "The intermediate racemic Fenfluramine-d5 is then treated with hydrochloric acid to form the final product rac Fenfluramine-d5 Hydrochloride." } ] } | |
Numéro CAS |
1216927-29-5 |
Nom du produit |
rac Fenfluramine-d5 Hydrochloride |
Formule moléculaire |
C12H17ClF3N |
Poids moléculaire |
272.751 |
Nom IUPAC |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
Clé InChI |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Synonymes |
N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.